Ethyl 3-bromo-4-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate
Overview
Description
Ethyl 3-bromo-4-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate is a complex organic compound that features a brominated benzene ring, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate typically involves multiple steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution.
Esterification: The ester functional group is introduced by reacting the brominated nitro compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amine.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-4-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the nitro group and bromine atom can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitroacetophenone: Similar structure but lacks the ester and isoindoline groups.
Ethyl 4-bromo-3-nitrobenzoate: Similar structure but lacks the isoindoline group.
Uniqueness
Ethyl 3-bromo-4-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile compound for synthetic and research applications .
Properties
IUPAC Name |
ethyl 3-bromo-4-[[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O8/c1-2-30-20(27)11-6-7-12(14(21)8-11)10-31-16(24)9-22-18(25)13-4-3-5-15(23(28)29)17(13)19(22)26/h3-8H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVQJNYZBRMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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